molecular formula C14H9ClO3 B5742584 4-chloro-2-formylphenyl benzoate

4-chloro-2-formylphenyl benzoate

Cat. No.: B5742584
M. Wt: 260.67 g/mol
InChI Key: JDVXZDGJVLEODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-formylphenyl benzoate is a useful research compound. Its molecular formula is C14H9ClO3 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.0240218 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bacterial Degradation and Environmental Applications

4-Chloro-2-formylphenyl benzoate is linked to bacterial degradation processes, particularly in the breakdown of biphenyl and polychlorinated biphenyls. For instance, Pseudomonas cepacia P166 can utilize 4-chlorobiphenyl, producing 4-chlorobenzoate as an intermediate. This is then transformed into 4-chlorocatechol, which undergoes mineralization through a meta-cleavage pathway. Such pathways are crucial in environmental bioremediation, especially for chlorinated compounds (Arensdorf & Focht, 1995).

Antibacterial Properties in Pharmaceutical Research

4-Formylphenyl benzoate serves as a precursor for synthesizing heterocyclic compounds with potential antibacterial properties. Studies on thiazole and thiazolidinone derivatives containing the phenyl benzoate moiety have shown promising antibacterial activity, comparable to standard antibiotics like Ampicillin. This indicates its potential in developing new antimicrobial agents (Abdel‐Galil et al., 2018).

Liquid Crystal Technology

4-Formylphenyl benzoate is used in the synthesis of liquid crystal materials, particularly in the creation of banana-shaped molecules and calamitic liquid crystals. These materials have applications in display technology and other device applications due to their unique electro-optical properties. The synthesis process often involves esterification and condensation reactions, leading to compounds with specific mesophases like blue phase-I/II and chiral nematic phases (Lee et al., 2000).

Analytical Chemistry Applications

In analytical chemistry, this compound-related compounds are significant in the development of fluoride chemosensors. These sensors, with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, demonstrate specific colorimetric properties for fluoride ion sensing. Such sensors have potential applications in environmental monitoring and pharmaceutical analysis (Ma et al., 2013).

Properties

IUPAC Name

(4-chloro-2-formylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-6-7-13(11(8-12)9-16)18-14(17)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXZDGJVLEODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.